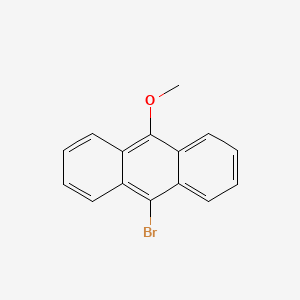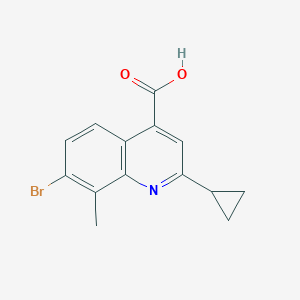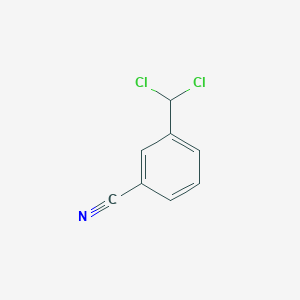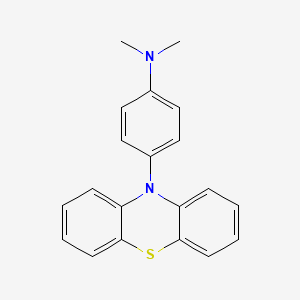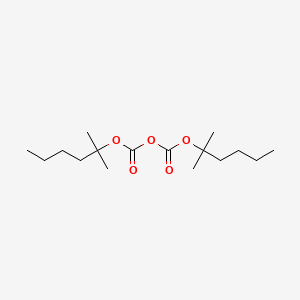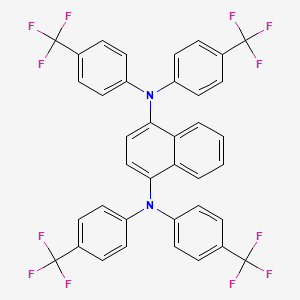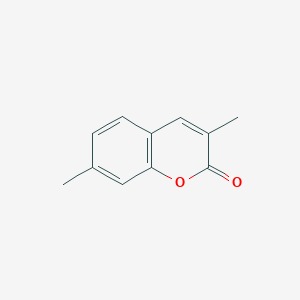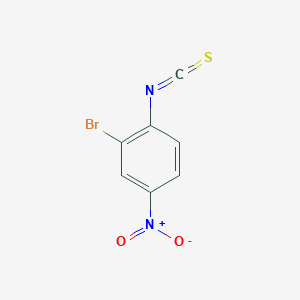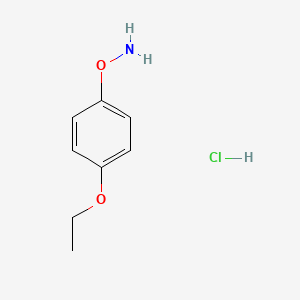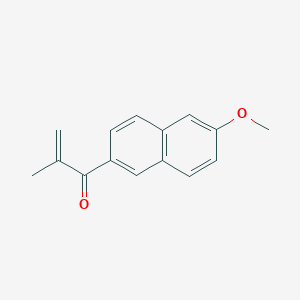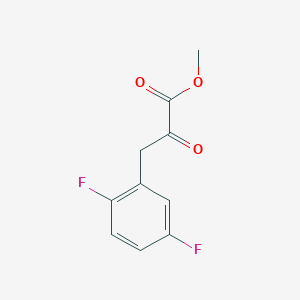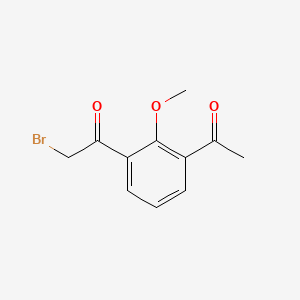![molecular formula C7H6ClN3O B13702896 5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13702896.png)
5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The presence of chlorine and methoxy substituents at the 5 and 6 positions, respectively, imparts unique chemical properties to this compound, making it of significant interest in various fields of scientific research .
Méthodes De Préparation
The synthesis of 5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction proceeds through a series of steps including condensation, cyclization, and substitution reactions . The reaction conditions often involve the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity of the final product .
Analyse Des Réactions Chimiques
5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Applications De Recherche Scientifique
5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or microbial growth . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position and nature of substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrimidine ring fused to a pyrazole ring and exhibit different chemical and biological properties.
Pyrazoloquinolines: These compounds contain a quinoline ring fused to a pyrazole ring and are studied for their unique pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazolopyridine derivatives .
Propriétés
Formule moléculaire |
C7H6ClN3O |
|---|---|
Poids moléculaire |
183.59 g/mol |
Nom IUPAC |
5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H6ClN3O/c1-12-6-2-4-5(3-9-11-4)10-7(6)8/h2-3H,1H3,(H,9,11) |
Clé InChI |
MBXNMFDREPLBEX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=C2C=NNC2=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


